Isopropil Metil Sulfona

Descripción general

Descripción

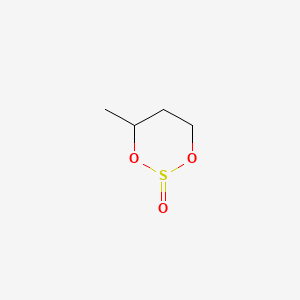

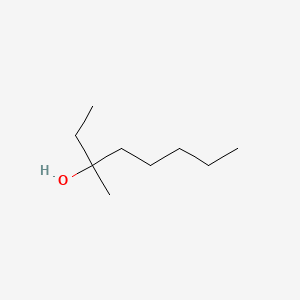

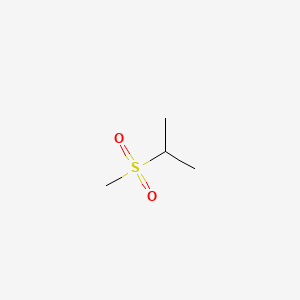

2-(Methylsulphonyl)propane, also known as 2-MSP, is an organic compound used as a reagent in chemical synthesis. It is a colorless liquid with a boiling point of 97.3°C and a melting point of -45°C. It has a low vapor pressure and is slightly soluble in water. 2-MSP is used in a variety of synthesis methods, and has been studied for its potential applications in scientific research.

Aplicaciones Científicas De Investigación

Electrolitos de Batería de Iones de Litio

Isopropil Metil Sulfona: se considera un electrolito prometedor para materiales de cátodo de alto voltaje en baterías de iones de litio. Su mayor estabilidad oxidativa en comparación con los electrolitos a base de carbonato orgánico lo hace adecuado para lograr una mayor densidad de energía en las baterías . Se ha estudiado la compatibilidad del compuesto con el carbonato de fluoroetileno (FEC) como aditivo de electrolito, lo que muestra un potencial para mejorar el rendimiento general de la celda .

Rendimiento de la Batería a Baja Temperatura

Las propiedades fisicoquímicas de la 2-metilsulfonilpropano la convierten en una excelente candidata para su uso en electrolitos para baterías de iones de litio y post-iones de litio a baja temperatura. Su capacidad para permanecer en estado líquido hasta temperaturas muy bajas es particularmente valiosa para aplicaciones de baterías en entornos más fríos .

Análisis de Datos de Cambio de Fase

2-(Metilsulfonil)propano: ha sido objeto de análisis de datos de propiedades termodinámicas, con un enfoque en sus datos de cambio de fase. Esta información es crucial para comprender el comportamiento del compuesto en diferentes condiciones de temperatura y presión, lo cual es esencial para diversas aplicaciones industriales .

Investigación de Termoquímica

Los datos de termoquímica de fase gaseosa y fase condensada del compuesto están disponibles y se han evaluado críticamente. Estos datos son vitales para los investigadores que estudian las propiedades termodinámicas del compuesto y sus reacciones en diversas condiciones .

Investigación de la Propiedad Electroquímica

This compound: se ha utilizado para investigar la conductividad iónica específica y la viscosidad en soluciones de electrolitos. Esta investigación es fundamental para el desarrollo de baterías con mejor rendimiento y ciclos de vida más largos .

Ciencia de Materiales

La estructura molecular y las propiedades físicas de la 2-metilsulfonilpropano la convierten en un tema de interés en la ciencia de los materiales, particularmente en el desarrollo de nuevos materiales con la estabilidad térmica y química deseada .

Mecanismo De Acción

Target of Action

Isopropyl Methyl Sulfone, also known as 2-methylsulfonylpropane or 2-(Methylsulphonyl)propane, is a versatile synthetic intermediate in organic chemistry Sulfones, in general, have been found to interact with various biological molecules and pathways .

Mode of Action

Sulfones, including isopropyl methyl sulfone, are known to be employed as a temporary modulator of chemical reactivity . They can function as activating, electron-withdrawing substituents in Michael acceptors or as good leaving groups producing a sulfinate anion .

Biochemical Pathways

Isopropyl Methyl Sulfone may affect various biochemical pathways due to its versatile nature. Sulfones are known to be involved in a variety of transformations, leading to their description as 'chemical chameleons’ . .

Result of Action

Sulfones, in general, are known to be important building blocks in the construction of biologically active molecules or functional materials .

Análisis Bioquímico

Biochemical Properties

Isopropyl Methyl Sulfone plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with various biomolecules, including enzymes involved in sulfur metabolism. For instance, it can act as a substrate for sulfonyltransferases, which catalyze the transfer of sulfonyl groups to other molecules. This interaction is essential for the synthesis of sulfonated compounds, which are important in various metabolic pathways .

Cellular Effects

Isopropyl Methyl Sulfone has been observed to influence several cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain transcription factors, leading to changes in gene expression. Additionally, it has been shown to impact cellular metabolism by influencing the activity of enzymes involved in energy production and detoxification processes .

Molecular Mechanism

The molecular mechanism of Isopropyl Methyl Sulfone involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their activity. For instance, it has been reported to inhibit certain proteases, which are enzymes that break down proteins. This inhibition can lead to changes in protein turnover and cellular function. Furthermore, Isopropyl Methyl Sulfone can affect gene expression by interacting with transcription factors and other regulatory proteins .

Dosage Effects in Animal Models

The effects of Isopropyl Methyl Sulfone vary with different dosages in animal models. At low doses, it has been shown to have beneficial effects, such as reducing inflammation and oxidative stress. At high doses, it can cause toxic effects, including liver and kidney damage. These dosage-dependent effects highlight the importance of careful dosing in experimental and therapeutic applications .

Metabolic Pathways

Isopropyl Methyl Sulfone is involved in several metabolic pathways, particularly those related to sulfur metabolism. It can be metabolized by enzymes such as sulfonyltransferases and oxidases, leading to the formation of various metabolites. These metabolic pathways are crucial for the compound’s biological activity and its effects on cellular function .

Transport and Distribution

Within cells and tissues, Isopropyl Methyl Sulfone is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues. This transport and distribution are essential for the compound’s biological activity and its potential therapeutic applications .

Propiedades

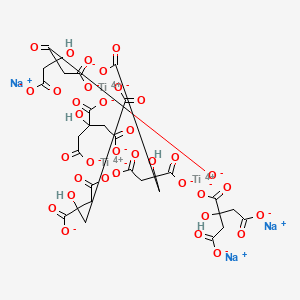

IUPAC Name |

2-methylsulfonylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O2S/c1-4(2)7(3,5)6/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTWYQAQIXXAXOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80197548 | |

| Record name | 2-(Methylsulphonyl)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4853-74-1 | |

| Record name | 2-(Methylsulphonyl)propane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004853741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Methylsulphonyl)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the research paper address the limitations of using sulfones like Isopropyl Methyl Sulfone in battery electrolytes?

A: The research primarily focuses on Ethyl Methyl Sulfone (EMS) and explores strategies to overcome the limitations associated with sulfone-based electrolytes. It investigates the use of fluoroethylene carbonate (FEC) as an additive and ethylene acetate (EA) as a co-solvent in EMS-based electrolytes containing LiPF6 as a conducting salt []. The study demonstrates that incorporating EA as a co-solvent effectively improves the viscosity and conductivity of the EMS-based electrolyte, resulting in enhanced performance in nickel cobalt manganese oxide (NMC)/graphite cells []. Importantly, the paper suggests that this approach of utilizing EA as a co-solvent can be extended to other sulfones, including Isopropyl Methyl Sulfone (MeiPrSO2) and Ethyl Isopropyl Sulfone (EtiPrSO2), to enhance their applicability in Lithium-ion batteries [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,4-Dioxaspiro[4.5]decan-2-ylmethanol](/img/structure/B1583032.png)